molecular formula C19H21FN2O3S B2836822 N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide CAS No. 1091417-88-7

N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2836822
CAS No.: 1091417-88-7
M. Wt: 376.45
InChI Key: BOIOFESQGGOBTA-UHFFFAOYSA-N
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Description

N’-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound that features a fluorophenyl group, a thiophene ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and thiophene intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include organometallic catalysts and solvents like dichloromethane and tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N’-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluorophenyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced fluorophenyl derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N’-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-[(4-fluorophenyl)methyl]-1-methyl-4-piperidinamine
  • N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

Comparison: N’-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is unique due to the presence of both a thiophene ring and an oxane ring, which are not commonly found together in similar compounds. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-15-5-3-14(4-6-15)12-21-17(23)18(24)22-13-19(7-9-25-10-8-19)16-2-1-11-26-16/h1-6,11H,7-10,12-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIOFESQGGOBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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